4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride
Description
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFUSXXXLLJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under appropriate conditions. Key examples include:
-
Amination and Thiolation : The bromine can be replaced by amines or thiols using nucleophilic reagents (e.g., sodium methoxide, potassium tert-butoxide) in polar solvents like DMF or DMSO.
-
Coupling with Sulfonamides : Reaction with sulfonamides (e.g., 4-methoxybenzenesulfonyl chloride) produces substituted derivatives, often catalyzed by bases like potassium hydroxide .
Reaction Table: Substitution Reactions
| Reaction Type | Reagents/Conditions | Yield | Key Operation |
|---|---|---|---|
| Amination | Amine nucleophile, DMF, 80°C, 2 h | 60% | Substitution of Br with amine group |
| Sulfonamide coupling | 4-Methoxybenzenesulfonyl chloride, KOH, DCM | 97% | Formation of sulfonamide derivative |
Bromination and Functionalization
The compound’s structure allows further bromination or functionalization to generate derivatives with enhanced reactivity:
-
Suzuki-Miyaura Coupling : The bromine at the 7-position (in related azaindole derivatives) undergoes cross-coupling with boronic acids (e.g., phenylboronic acid) using palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in dioxane/water mixtures .
-
Electrophilic Bromination : Bromination at the 3-position using bromine in chloroform or NBS/triethylamine in dichloromethane introduces additional bromine atoms for further substitution .
Reaction Table: Coupling Reactions
| Reaction Type | Catalyst/Conditions | Yield | Product |
|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, dioxane/water, 80°C | 60% | 5-Aryl-7-azaindole derivatives |
| Electrophilic Br | Br₂, CHCl₃, 0°C–RT, 10–60 min | 70% | 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine |
Reduction and Oxidation
The compound undergoes redox transformations to modify its functional groups:
-
Reduction : Lithium aluminum hydride (LiAlH₄) or Pd/C under hydrogen can reduce the amine group or remove bromine, yielding dehalogenated derivatives.
-
Oxidation : Oxidizing agents like m-CPBA convert the amine to an N-oxide, altering its electronic properties.
Biological Activity and Derivatives
While the primary focus is chemical reactivity, the compound’s derivatives exhibit notable biological activity:
-
FGFR Inhibition : Related pyrrolo[2,3-b]pyridine derivatives (e.g., compound 4h ) show potent FGFR inhibition (IC₅₀ = 7 nM against FGFR1), highlighting their therapeutic potential in cancer .
-
Synthetic Utility : The bromine and amine groups enable further functionalization, such as introducing carboxamide moieties via palladium-catalyzed coupling with cyclobutanecarboxamide (36% yield) .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride has been extensively studied for its role as a kinase inhibitor, which is crucial in cancer therapy. The compound interacts with specific molecular targets, inhibiting their activity by binding to the ATP-binding site of kinases. This modulation can influence critical signaling pathways involved in cell growth and apoptosis.
Key Findings :
- Kinase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibitory effects against various kinases, making them valuable in cancer research and drug development.
- Neuroscience Research : The compound's derivatives are being investigated for their potential antidepressant and antiviral activities, indicating its broad therapeutic applicability.
| Application Area | Specific Activities | Key Outcomes |
|---|---|---|
| Cancer Therapy | Kinase inhibition | Modulates cell growth and survival pathways |
| Neuroscience | Antidepressant effects | Potential for treating mood disorders |
| Antiviral Research | Activity against viral infections | Promising candidates for antiviral drug development |
Pharmacology
In pharmacology, the compound is utilized to synthesize bioactive agents with applications in antibacterial and antifungal therapies. It has shown efficacy against various pathogens, contributing to the development of new therapeutic agents.
Research Insights :
- Antibacterial Activity : Compounds derived from this compound have demonstrated significant antibacterial properties, making them candidates for new antibiotics.
- Adenosine Receptor Modulation : The compound has been studied for its ability to modulate adenosine receptors, which play a crucial role in numerous physiological processes.
Environmental Science
The compound is also being explored for its potential in environmental applications, particularly in water purification. Its derivatives can be synthesized to create ligands that selectively bind heavy metals, facilitating their removal from contaminated water sources.
Environmental Applications :
- Heavy Metal Detection and Removal : Ligands derived from this compound have shown high selectivity for metals like lead and mercury, offering innovative solutions for water pollution remediation.
| Environmental Application | Target Contaminants | Results |
|---|---|---|
| Water Purification | Lead, Mercury | High binding affinity and selectivity |
Agricultural Chemistry
In agricultural chemistry, this compound serves as a precursor in the synthesis of novel pesticides and herbicides. These compounds are designed to disrupt the life cycles of pests while minimizing harm to crops.
Agricultural Insights :
- Pesticide Development : Research indicates that derivatives have been effective against various agricultural pests, contributing to increased crop yields.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through kinase inhibition pathways.
Case Study 2: Environmental Remediation
Research focused on the use of ligands synthesized from this compound for heavy metal extraction from wastewater. The ligands demonstrated high efficiency in binding lead ions, showcasing potential for practical applications in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biological research .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs and their distinguishing features:
Spectroscopic and Physical Properties
- NMR Data : Pyrrolo[2,3-c]pyridine derivatives exhibit distinct ¹H/¹³C NMR shifts. For instance, the amine proton in 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine resonates downfield (~δ 6.8–7.2 ppm) due to electron-withdrawing bromine, whereas methyl-substituted analogs (e.g., 7-methyl in ) show upfield shifts for alkyl protons .
- Thermal Stability : The hydrochloride salt decomposes at higher temperatures (>200°C), whereas the free base () has a predicted boiling point of 374.2°C, reflecting differences in intermolecular interactions .
Biological Activity
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a heterocyclic compound with significant implications in medicinal chemistry, particularly as a kinase inhibitor. The compound's structure features a bromine atom at the fourth position and an amine group at the seventh position of the pyrrolo[2,3-c]pyridine core, contributing to its unique biological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₇H₆BrN₃·HCl
- Molecular Weight : 212.05 g/mol
This compound primarily acts as an inhibitor of various kinases, which are enzymes critical for cellular signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of these kinases, it modulates signaling pathways associated with cell growth and apoptosis .
Table 1: Comparison of Kinase Inhibition Potency
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine | 25.0 ± 0.5 | EGFR |
| Compound A | 30.5 ± 1.0 | PDGFR |
| Compound B | 15.0 ± 0.3 | VEGFR |
Biological Activities
Research indicates that this compound exhibits a range of biological activities beyond kinase inhibition:
- Anticancer Activity : The compound has shown efficacy in inhibiting cancer cell proliferation in various in vitro models by targeting specific kinases involved in tumor growth .
- Neuroscience Applications : Derivatives of this compound have been explored for their potential neuroleptic, antidepressant, and antiviral activities .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines (e.g., A549 lung cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 μM.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom at the fourth position.
- Amine Functionalization : Addition of the amine group at the seventh position through nucleophilic substitution reactions.
Potential Applications
The unique structural characteristics of this compound make it a valuable scaffold for developing novel therapeutic agents targeting specific biological pathways:
- Cancer Therapy : As a kinase inhibitor, it holds promise for developing targeted cancer therapies.
- Neuroscience Research : Its derivatives may lead to advancements in treatments for neurodegenerative diseases and mental health disorders.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride, and how are intermediates characterized?
- Methodology : The compound is synthesized via acid-mediated nucleophilic substitution. A brominated pyrrolopyridine precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) reacts with amines in isopropanol with catalytic HCl under reflux (12–48 hours). Post-reaction, the product is precipitated, washed, and recrystallized (e.g., methanol) .
- Characterization :
- NMR : NMR in DMSO-d6 identifies aromatic protons (δ 8.25–11.74 ppm) and NH signals (broad singlet ~11.7 ppm). NMR confirms carbons in heterocyclic and substituent regions .
- HRMS : Validates molecular weight (e.g., [M+H] calculated vs. observed mass accuracy within 0.3 ppm) .
Q. How do substituents on the pyrrolopyridine core influence reactivity and functionalization?
- Key Sites :
- Bromine at C4 : Enhances electrophilicity for cross-coupling (e.g., Suzuki reactions).
- Amine at C7 : Participates in hydrogen bonding and directs further functionalization (e.g., acylation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives?
- Variables :
- Solvent : Isopropanol or ethanol improves solubility of aromatic amines.
- Stoichiometry : Excess amine (3 equiv) drives completion .
- Time : Extended reflux (48 hours) increases yields for sterically hindered amines (e.g., 94% vs. 27% for bulky substituents) .
Q. How should researchers address contradictory spectral data, such as unexpected NMR shifts?
- Common Issues :
- Proton Exchange : Broad NH signals in DMSO-d6 may obscure integration; use DO shake or lower temperature .
- Solvent Artifacts : Residual isopropanol peaks (δ 1.0–1.5 ppm) should be identified and subtracted .
Q. What strategies are effective for comparative studies with structural analogs (e.g., chloro or ethyl-substituted pyrrolopyridines)?
- Design :
- Analog Selection : Compare bromo vs. chloro (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) to assess halogen effects on kinase binding .
- Biological Assays : Use in vitro kinase inhibition assays (IC) to correlate substituents with activity .
Methodological Recommendations
- Spectral Validation : Always cross-validate NMR with HRMS to confirm molecular integrity .
- Crystallography : Use SHELXL for small-molecule refinement to resolve steric clashes in analogs .
- Reactivity Screening : Test bromo derivatives in Pd-catalyzed cross-couplings (e.g., with aryl boronic acids) for library diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
